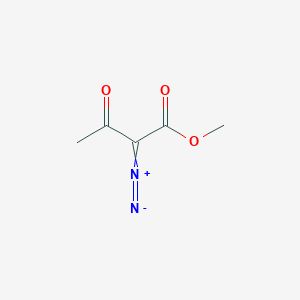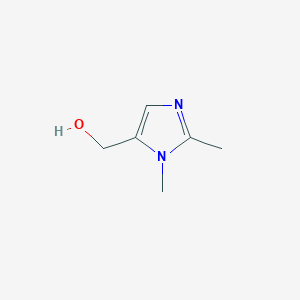
Methyl 2-diazo-3-oxobutanoate
Overview
Description
Methyl 2-diazo-3-oxobutanoate is an organic compound with the molecular formula C5H6N2O3. It is known for its distinctive diazo group, which imparts unique reactivity to the molecule. This compound is typically found as a colorless to yellow crystalline solid or liquid and is soluble in organic solvents such as ethanol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-diazo-3-oxobutanoate can be synthesized through various methods. One common approach involves the reaction of methyl 3-hydroxy-2-butanone with sodium nitrite in the presence of an acid to form the diazo compound . The reaction conditions must be carefully controlled to ensure the stability of the diazo group.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with stringent safety measures due to the potential hazards associated with diazo compounds. The process typically includes the use of specialized equipment to handle the reactive intermediates and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-diazo-3-oxobutanoate is highly reactive and participates in various chemical reactions, including:
Cycloaddition Reactions: It can undergo cycloaddition reactions to form heterocyclic compounds such as oxazoles and thiazoles.
Insertion Reactions: The compound can insert into C-H and N-H bonds, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Catalysts: Rhodium and copper catalysts are commonly used to facilitate the reactions of this compound.
Major Products: The reactions of this compound typically yield a variety of products, including heterocyclic compounds, substituted alkanes, and alkenes .
Scientific Research Applications
Methyl 2-diazo-3-oxobutanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those containing azole moieties, which are important in antifungal and antibacterial treatments.
Material Science: It is utilized in the creation of functional materials, such as dyes and fluorophores, due to its ability to form stable heterocyclic structures.
Mechanism of Action
The mechanism of action of methyl 2-diazo-3-oxobutanoate involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas. This carbene can then insert into various bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Methyl 2-diazo-3-oxobutanoate can be compared with other diazocarbonyl compounds, such as:
- Ethyl 2-diazo-3-oxobutanoate
- Methyl 2-diazo-3-oxopentanoate
- 2-Diazo-1-phenylbutane-1,3-dione
These compounds share similar reactivity due to the presence of the diazo group but differ in their specific applications and the types of products they form . This compound is unique in its ability to form a wide range of heterocyclic compounds, making it particularly valuable in organic synthesis .
Properties
IUPAC Name |
methyl 2-diazo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-3(8)4(7-6)5(9)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCRHIQRNYDVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712060 | |
| Record name | 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24762-04-7 | |
| Record name | 2-Diazonio-1-methoxy-3-oxobut-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[2-(Diethylamino)ethoxy]phenyl}propan-1-one](/img/structure/B1654499.png)
![2-(2,4,5-trichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1654502.png)




![Ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate](/img/structure/B1654510.png)
![2-Amino-6-phenyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B1654512.png)




